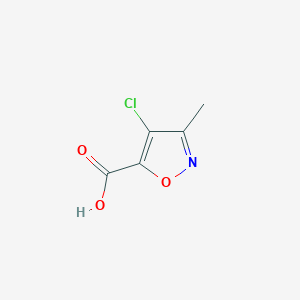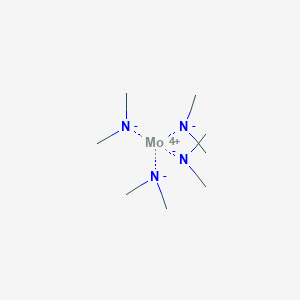
Molybdenum tetrakis(dimethylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum tetrakis(dimethylamide) is an organometallic compound with the chemical formula C₈H₂₄MoN₄ . It is a purple solid that is primarily used as a reagent, catalyst, and precursor material in various industrial and scientific applications. This compound is known for its utility in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum tetrakis(dimethylamide) can be synthesized through the reaction of molybdenum pentachloride with lithium dimethylamide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of molybdenum tetrakis(dimethylamide) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in high and ultra-high purity forms, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Molybdenum tetrakis(dimethylamide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: The dimethylamide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions include various molybdenum oxides, reduced molybdenum species, and substituted molybdenum complexes .
Scientific Research Applications
Molybdenum tetrakis(dimethylamide) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other molybdenum compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry for drug development.
Industry: It is utilized in the production of thin films, LEDs, and other electronic components.
Mechanism of Action
The mechanism of action of molybdenum tetrakis(dimethylamide) involves its ability to coordinate with various substrates through its dimethylamide ligands. This coordination facilitates catalytic activities and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Tungsten tetrakis(dimethylamide)
- Vanadium tetrakis(dimethylamide)
- Titanium tetrakis(dimethylamide)
Uniqueness
Molybdenum tetrakis(dimethylamide) is unique due to its specific electronic and steric properties, which make it particularly effective in certain catalytic processes and thin film deposition applications. Its reactivity and stability under various conditions also distinguish it from similar compounds .
Properties
CAS No. |
100207-68-9 |
|---|---|
Molecular Formula |
C8H24MoN4 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
dimethylazanide;molybdenum(4+) |
InChI |
InChI=1S/4C2H6N.Mo/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
InChI Key |
LLTVJHITJZXSMQ-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



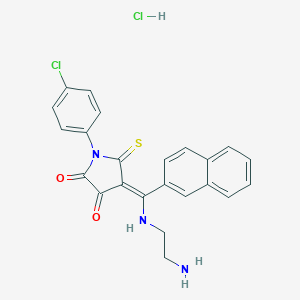
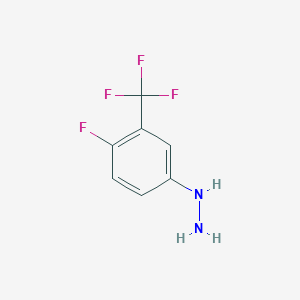
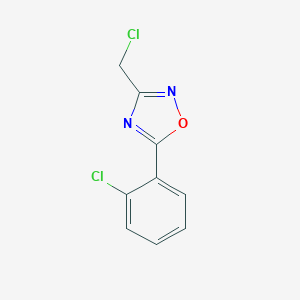

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
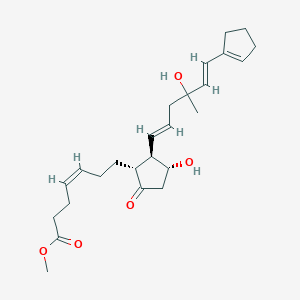
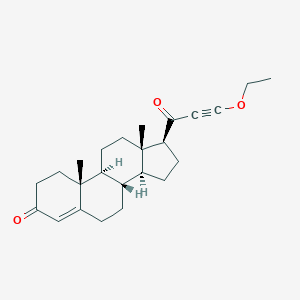
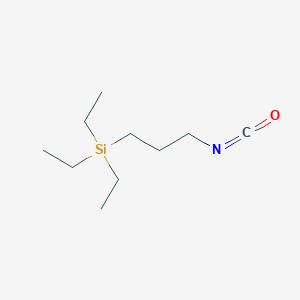
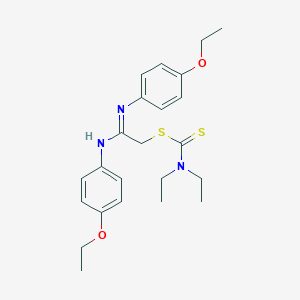
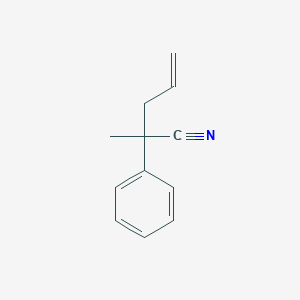
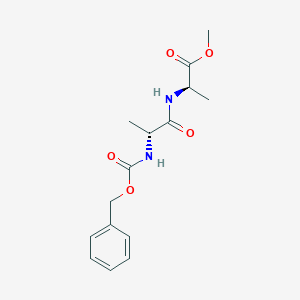
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
